Melithiazol C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

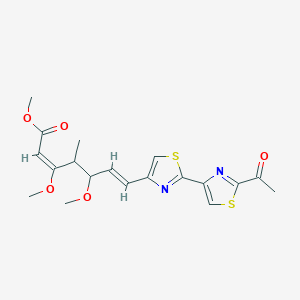

Melithiazol C is a natural product found in Melittangium lichenicola with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Melithiazol C has been studied for its antimicrobial and cytotoxic properties, making it a candidate for pharmaceutical development.

- Antimicrobial Activity : Research indicates that this compound exhibits potent activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which can lead to cell death. This property positions it as a potential agent in treating infections caused by resistant bacteria .

- Cytotoxic Properties : The compound has shown significant cytotoxicity against cancer cell lines. Studies suggest that this compound can induce apoptosis in these cells, making it a candidate for cancer therapy .

Biosynthesis Insights

The biosynthetic pathways of this compound have been elucidated through genetic studies, revealing the involvement of polyketide synthase and nonribosomal peptide synthetase systems.

- Gene Clusters : The gene clusters responsible for the biosynthesis of this compound have been identified, allowing for the potential recombinant production of this compound in host organisms . This advancement could facilitate large-scale production for research and therapeutic use.

- Biocombinatorial Approaches : Recent innovations in genetic engineering enable the modification of biosynthetic pathways to enhance the yield and bioactivity of this compound. This includes mutagenesis strategies aimed at improving its pharmacological properties .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

- Case Study 1: Anticancer Research : A study highlighted the effectiveness of this compound in inhibiting tumor growth in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer drug .

- Case Study 2: Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, including certain Staphylococcus and Escherichia coli variants. The compound's ability to disrupt membrane integrity was confirmed through electron microscopy .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, a comparison with other thiazole-containing compounds is presented:

| Compound | Source | Activity Type | Notable Features |

|---|---|---|---|

| This compound | Myxobacteria | Antimicrobial, Cytotoxic | Induces apoptosis in cancer cells |

| Mycothiazole | Sponge-derived | Anticancer | Actin inhibitor; unique cytotoxic profile |

| Cystothiazole E | Synthetic | Antifungal | Inhibits mitochondrial oxidation |

Propiedades

Fórmula molecular |

C19H22N2O5S2 |

|---|---|

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

methyl (2E,6E)-7-[2-(2-acetyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-3,5-dimethoxy-4-methylhepta-2,6-dienoate |

InChI |

InChI=1S/C19H22N2O5S2/c1-11(16(25-4)8-17(23)26-5)15(24-3)7-6-13-9-27-19(20-13)14-10-28-18(21-14)12(2)22/h6-11,15H,1-5H3/b7-6+,16-8+ |

Clave InChI |

FJJCCBLQMQQDDM-QICXOPSUSA-N |

SMILES isomérico |

CC(C(/C=C/C1=CSC(=N1)C2=CSC(=N2)C(=O)C)OC)/C(=C\C(=O)OC)/OC |

SMILES canónico |

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(=O)C)OC)C(=CC(=O)OC)OC |

Sinónimos |

melithiazol C melithiazol-C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.